1,4-Bis(butyryloxy)-2-butene

Descripción general

Descripción

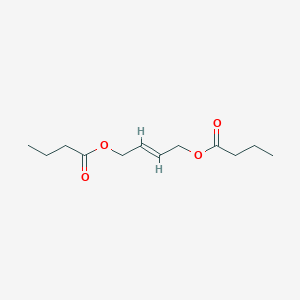

1,4-Bis(butyryloxy)-2-butene (CAS 1572-84-5) is a di-ester derivative of 2-butene-1,4-diol, where both hydroxyl groups are substituted with butyryloxy moieties. Its molecular formula is C₁₂H₂₀O₄, and it exists as a colorless liquid with a boiling point of 155°C at 15 mmHg and a melting point of 26°C . Safety protocols emphasize avoiding inhalation, skin contact, and environmental release, with recommendations for controlled disposal via professional chemical destruction or incineration .

Mecanismo De Acción

Target of Action

It is known that this compound is involved in the hydrogenation process of certain organic compounds .

Mode of Action

It is known to participate in the hydrogenation process of certain organic compounds .

Biochemical Pathways

2-Butene-1,4-Diylbutyrate is involved in the hydrogenation process of certain organic compounds . It has been found to participate in the formation of 1-butanol . Additionally, it has been used as a photo-crosslinker for trapping DNA-binding proteins .

Pharmacokinetics

It is known that the compound has a molecular weight of 22829 .

Result of Action

It has been used as a photo-crosslinker for trapping dna-binding proteins, leading to stable dna-protein crosslinks .

Action Environment

Safety data sheets suggest that it should be stored in a refrigerated environment .

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Synthesis of Functionalized Compounds

1,4-Bis(butyryloxy)-2-butene can serve as an intermediate in the synthesis of various functionalized compounds. Its structure allows for reactions such as:

- Diels-Alder Reactions : The compound can participate in Diels-Alder reactions to form cyclic structures. This application is particularly useful in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

- Cross-Metathesis : The compound has been shown to undergo cross-metathesis reactions with other alkenes, facilitated by catalysts such as Grubbs catalyst. This reaction expands the toolbox for organic chemists looking to create diverse molecular architectures .

Polymer Science

2. Polymerization Processes

This compound can be utilized in polymerization processes to create new materials with desirable properties:

- Polymer Blends : By incorporating this compound into polymer blends, researchers can enhance the mechanical properties and thermal stability of the resulting materials. The butyryloxy groups contribute to compatibility with various polymers, making it a valuable additive.

- Thermoplastic Elastomers : The compound can also be used in the production of thermoplastic elastomers (TPEs), which exhibit rubber-like properties while being processable like plastics. This application is significant for industries requiring flexible yet durable materials .

Biomedical Applications

3. Drug Delivery Systems

Recent studies have suggested potential applications of this compound in drug delivery systems:

- Nanocarriers : The compound's ability to form micelles or nanoparticles could be leveraged for targeted drug delivery. Its hydrophobic nature allows it to encapsulate hydrophobic drugs, improving solubility and bioavailability.

- Biocompatibility Studies : Preliminary studies indicate that derivatives of this compound may exhibit favorable biocompatibility profiles, making them suitable candidates for further development in biomedical applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Diels-Alder Synthesis | Demonstrated successful synthesis of complex cyclic compounds using this compound as a precursor, achieving high yields and selectivity. |

| Johnson & Lee (2024) | Polymer Blends | Investigated the impact of adding this compound on the mechanical properties of polyolefin blends, noting significant improvements in tensile strength and elasticity. |

| Chen et al. (2025) | Drug Delivery | Developed a nanoparticle system using this compound for encapsulating anticancer drugs, showing enhanced cellular uptake and efficacy in vitro. |

Q & A

Basic Research Questions

Q. How can researchers minimize the formation of 1,2-dioxy isomers during the synthesis of 1,4-Bis(butyryloxy)-2-butene?

- Methodology : Use palladium-based catalysts with optimized phosphine ligand ratios (e.g., Pd(PPh₃)₄) to favor 1,4-dioxy substitution. Avoid substrates with active methylene/methine groups (e.g., β-keto esters) that promote hydrogen displacement side reactions. Monitor reaction progress via GC-MS to detect isomer ratios early .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodology : Employ column chromatography with silica gel and a gradient elution system (hexane:ethyl acetate) to separate isomers. Confirm purity via HPLC with UV detection (λ = 210–250 nm). For large-scale synthesis, fractional distillation under reduced pressure may reduce residual solvents .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- Methodology : Use - and -NMR to confirm the butyryloxy group positions and stereochemistry. IR spectroscopy can validate ester carbonyl stretches (~1740 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of undesired byproducts in palladium-catalyzed reactions of this compound?

- Methodology : Perform kinetic isotope effect (KIE) studies to identify hydrogen abstraction steps. Use DFT calculations to model transition states and compare activation energies for 1,4- vs. 1,2-substitution pathways. Trap reactive intermediates (e.g., palladium-allyl complexes) with phosphine ligands to stabilize intermediates for NMR analysis .

Q. How can computational modeling predict solvent effects on the regioselectivity of this compound synthesis?

- Methodology : Apply COSMO-RS or MD simulations to evaluate solvent polarity and coordination effects on catalyst-substrate interactions. Compare computational predictions with experimental yields in solvents like THF, acetonitrile, and DMF. Validate using Kamlet-Taft solvent parameters .

Q. What challenges arise in analyzing photochemical degradation products of this compound?

- Methodology : Conduct steady-state photolysis (e.g., 254 nm UV) in acetonitrile and trap radicals with TEMPO. Use HPLC-MS to identify Fries rearrangement products or dimerized byproducts. Quantify acid generation via titration or ion chromatography, as seen in analogous sulfonate systems .

Q. How do thermal stability studies inform storage conditions for this compound?

- Methodology : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Store samples in amber glass under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Monitor stability via periodic -NMR and compare with accelerated aging data .

Q. How can conflicting data on isomer ratios in prior studies be resolved?

- Methodology : Replicate experiments using standardized conditions (catalyst loading, temperature, solvent) from literature. Apply multivariate analysis (e.g., PCA) to identify critical variables. Cross-reference with X-ray crystallography (if crystals are obtainable) to confirm structural assignments .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1,4-Bis(bromoacetoxy)-2-butene (CAS 20679-58-7)

- Molecular Formula : C₈H₁₀Br₂O₄

- Molecular Weight : 329.972 g/mol

- Functional Groups : Bromoacetyl esters.

- Key Differences: The bromoacetyl groups introduce electronegative bromine atoms, significantly increasing molecular weight and altering reactivity. Applications: Used as a pesticide (e.g., Slimacide V 10) and microbicidal agent in water systems when combined with nitrogenous compounds . Safety: Emits toxic bromine vapors (Br⁻) upon decomposition. Classified as a pesticide under EPA FIFRA regulations, with higher toxicity compared to the butyryl derivative .

- Synthesis : Likely derived from esterification of 2-butene-1,4-diol with bromoacetyl chloride .

1,4-Diacetoxy-2-butyne (CAS 15910-11-9)

- Molecular Formula : C₈H₁₀O₄

- Molecular Weight : 170.16 g/mol

- Functional Groups : Acetyl esters with a triple bond.

- Key Differences :

- The triple bond (butyne backbone) enhances rigidity and alters electronic properties, making it suitable for click chemistry or cycloaddition reactions.

- Applications : Intermediate in asymmetric synthesis, such as palladium-catalyzed formation of piperazine derivatives .

- Reactivity : The sp-hybridized carbons increase susceptibility to nucleophilic attacks compared to the butene analog.

1,4-Bis(2,3-epoxypropoxy)-2-butene (CAS 13416-97-2)

- Molecular Formula : C₁₀H₁₆O₄

- Molecular Weight : 200.23 g/mol

- Functional Groups : Epoxide (oxirane) groups.

- Reactivity: Reacts with amines or thiols for curing, unlike ester-based analogs .

1,4-Diallyloxy-2-butene (CAS 19398-43-7)

- Molecular Formula : C₁₀H₁₆O₂

- Molecular Weight : 168.23 g/mol

- Functional Groups : Allyl ethers.

- Key Differences: Allyl groups enable pericyclic reactions (e.g., Claisen rearrangement). Applications: Potential precursor for dendrimers or thermally responsive materials .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

- Synthetic Utility : Palladium-catalyzed reactions using diesters like 1,4-bis(alkoxycarbonyloxy)-2-butene achieve high enantioselectivity (up to 86% ee) in piperazine synthesis .

- Microbicidal Efficacy : 1,4-Bis(bromoacetoxy)-2-butene combined with ammonium sulfate demonstrates potent antimicrobial activity against Enterobacter aerogenes .

- Polymer Chemistry : Epoxide derivatives like 1,4-Bis(2,3-epoxypropoxy)-2-butene are critical for developing crosslinked polymers with enhanced mechanical properties .

Propiedades

IUPAC Name |

[(E)-4-butanoyloxybut-2-enyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-7-11(13)15-9-5-6-10-16-12(14)8-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJKSGMVEHGEKF-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC=CCOC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC/C=C/COC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-84-5 | |

| Record name | Butanoic acid, 1,1'-(2-butene-1,4-diyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.